molecular formula C8H12N4O B113116 2-Amino-4-morpholin-4-yl-pyrimidine CAS No. 861031-56-3

2-Amino-4-morpholin-4-yl-pyrimidine

Cat. No.: B113116
CAS No.: 861031-56-3
M. Wt: 180.21 g/mol
InChI Key: UMUSFEOPXQLLAG-UHFFFAOYSA-N
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Description

2-Amino-4-morpholin-4-yl-pyrimidine is a heterocyclic compound with the molecular formula C8H12N4O. It is characterized by a pyrimidine ring substituted with an amino group at the 2-position and a morpholine ring at the 4-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-4-morpholin-4-yl-pyrimidine typically involves the reaction of 2-chloro-4-morpholin-4-yl-pyrimidine with ammonia or an amine source. The reaction is usually carried out in a solvent such as ethanol or methanol under reflux conditions. The reaction can be represented as follows:

2-Chloro-4-morpholin-4-yl-pyrimidine+NH3This compound+HCl\text{2-Chloro-4-morpholin-4-yl-pyrimidine} + \text{NH}_3 \rightarrow \text{this compound} + \text{HCl} 2-Chloro-4-morpholin-4-yl-pyrimidine+NH3​→this compound+HCl

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product .

Chemical Reactions Analysis

Types of Reactions

2-Amino-4-morpholin-4-yl-pyrimidine can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides can react with the amino group under basic conditions.

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

    2-Amino-4-methylpyrimidine: Similar structure but with a methyl group instead of a morpholine ring.

    2-Amino-4-chloropyrimidine: Contains a chlorine atom instead of a morpholine ring.

    2-Amino-4-phenylpyrimidine: Contains a phenyl group instead of a morpholine ring.

Uniqueness

2-Amino-4-morpholin-4-yl-pyrimidine is unique due to the presence of the morpholine ring, which imparts specific electronic and steric properties. This makes it a valuable scaffold for the design of compounds with enhanced biological activity and selectivity .

Biological Activity

2-Amino-4-morpholin-4-yl-pyrimidine is a pyrimidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is structurally related to various bioactive molecules, particularly those targeting protein kinases and other enzymes involved in disease pathways. Understanding its biological activity is crucial for its application in drug development and therapeutic interventions.

The biological activity of this compound primarily involves its interaction with specific protein targets, notably focal adhesion kinase 1 (FAK) . This interaction may alter cellular functions, impacting cell signaling pathways, gene expression, and overall cellular metabolism.

Pharmacokinetics

Currently, detailed information regarding the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound is limited. However, it is suggested that the compound's structural features may influence its pharmacokinetic profile, including solubility and metabolic stability.

Biological Activity

Research indicates that this compound exhibits a range of biological activities:

  • Inhibition of Enzymes : The compound shows potential as an inhibitor for various enzymes involved in disease pathways. Structure-activity relationship (SAR) studies have demonstrated that modifications to the morpholine group can significantly enhance inhibitory potency against specific targets .
  • Cellular Effects : In vitro studies have indicated that this compound can influence cell proliferation and apoptosis. For instance, certain derivatives have been shown to induce apoptosis in cancer cell lines by modulating signaling pathways associated with cell survival .

Research Findings and Case Studies

Several studies have explored the biological implications of this compound:

  • Structure–Activity Relationship Studies : A study evaluated various analogues of pyrimidine derivatives, including this compound, focusing on their inhibitory effects on NAPE-PLD (N-acyl phosphatidylethanolamine-specific phospholipase D). It was found that substituting the morpholine ring with less polar groups could enhance activity significantly .
    CompoundSubstituentActivity Change
    1MorpholineBaseline
    2Piperidine2-fold increase
    3Dimethylamine2-fold increase
    4Pyrrolidine4-fold increase
  • Antiparasitic Activity : Research into related compounds has demonstrated potential antiparasitic activity against Plasmodium species, suggesting that structural modifications could yield effective antimalarial agents .
  • Anticancer Properties : In cancer research, derivatives of this compound have been tested for their ability to inhibit tumor growth in various cancer models. Certain modifications have resulted in compounds that effectively induce G2/M phase cell cycle arrest in cancer cells .

Properties

IUPAC Name

4-morpholin-4-ylpyrimidin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N4O/c9-8-10-2-1-7(11-8)12-3-5-13-6-4-12/h1-2H,3-6H2,(H2,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMUSFEOPXQLLAG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=NC(=NC=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30332705
Record name 2-Amino-4-morpholin-4-yl-pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30332705
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

861031-56-3
Record name 2-Amino-4-morpholin-4-yl-pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30332705
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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